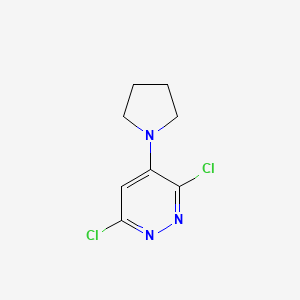

3,6-Dichloro-4-pyrrolidin-1-ylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

3,6-dichloro-4-pyrrolidin-1-ylpyridazine |

InChI |

InChI=1S/C8H9Cl2N3/c9-7-5-6(8(10)12-11-7)13-3-1-2-4-13/h5H,1-4H2 |

InChI Key |

LOTUUJWLCBIHGJ-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC(=NN=C2Cl)Cl |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Dichloro 4 Pyrrolidin 1 Ylpyridazine

Precursor Synthesis Strategies for Dichloropyridazine Nucleus

The foundational step in the synthesis of the target compound is the construction of the 3,6-dichloropyridazine (B152260) core. This is typically achieved through a two-step process involving the initial formation of the pyridazine (B1198779) ring followed by halogenation.

Cyclization Reactions in Pyridazine Ring Formation

The most prevalent and industrially significant method for the synthesis of the pyridazine ring, specifically the precursor 3,6-dihydroxypyridazine (also known as maleic hydrazide), involves the condensation reaction between maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303). google.comgoogle.comnih.gov

The reaction is typically carried out in an aqueous medium. Maleic anhydride is treated with hydrazine hydrate, often in the presence of an acid such as hydrochloric acid, and the mixture is heated under reflux. google.com The reaction proceeds via a cyclization mechanism to yield 3,6-dihydroxypyridazine. One patented method describes adding water and hydrazine hydrate to a reactor, followed by the dropwise addition of hydrochloric acid while maintaining a temperature below 20 °C until a pH of 6.2-6.4 is reached. Maleic anhydride is then added, and the mixture is heated to 110 °C and refluxed to produce maleic dihydrazide with a reported yield of 97%. google.com

Alternative methods have been explored to optimize this process. For instance, another patented approach utilizes maleic anhydride and hydrazine hydrate with 1,3-diene substances as catalysts, which can be recovered and recycled, offering an environmentally conscious and cost-effective route. google.com

| Reactants | Catalyst/Solvent | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Maleic Anhydride, Hydrazine Hydrate | Water, Hydrochloric Acid | Reflux at 110 °C | 3,6-Dihydroxypyridazine | 97% |

| Maleic Anhydride, Hydrazine Hydrate | 1,3-Diene Catalyst | Lower temperature, shorter reaction time | 3,6-Dihydroxypyridazine | High yield and purity |

Halogenation Techniques for Pyridazine Ring Systems

Once the 3,6-dihydroxypyridazine precursor is obtained, the next critical step is the introduction of chlorine atoms at the 3 and 6 positions. This transformation is a key step in activating the pyridazine ring for subsequent nucleophilic substitution reactions.

The most widely employed method for the chlorination of 3,6-dihydroxypyridazine is the use of phosphorus oxychloride (POCl₃). google.com This reagent effectively replaces the hydroxyl groups with chlorine atoms. The reaction is typically carried out by heating 3,6-dihydroxypyridazine in an excess of phosphorus oxychloride. chemicalbook.comnih.gov

A detailed synthetic protocol involves charging a reaction vessel with pyridazine-3,6-diol and adding phosphorus oxychloride. The mixture is then heated, for example, to 80 °C. After the reaction is complete, the excess POCl₃ is removed under vacuum, and the resulting crude product is carefully quenched with an ice-cold saturated solution of sodium bicarbonate. The final product, 3,6-dichloropyridazine, can then be isolated and purified, with reported yields as high as 85%. chemicalbook.com

While highly effective, the use of excess POCl₃ on a large scale presents environmental and safety challenges, including the vigorous quenching of the excess reagent. nih.gov Research has been directed towards developing more efficient protocols, such as solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor at high temperatures, which can be suitable for large-scale preparations. nih.gov

Alternative chlorinating agents have also been investigated. For instance, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can be used. google.com Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of an acid, which is presented as a more convenient and environmentally friendly option with fewer process impurities. google.com

| Starting Material | Chlorinating Agent | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 3,6-Dihydroxypyridazine | Phosphorus Oxychloride (POCl₃) | Heating at 80 °C | 3,6-Dichloropyridazine | 85% |

| 3,6-Dihydroxypyridazine | Phosphorus Pentachloride (PCl₅) | Heating at 125 °C | 3,6-Dichloropyridazine | 82% |

| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide (NCS) | Ethanol, Hydrochloric Acid, Heating | 3,6-Dichloropyridazine | Not specified |

Functionalization Approaches at the C-4 Position of 3,6-Dichloropyridazine

With the 3,6-dichloropyridazine nucleus in hand, the subsequent step involves the selective introduction of the pyrrolidinyl group at the C-4 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Direct Introduction of the Pyrrolidinyl Moiety via Nucleophilic Substitution

The chlorine atoms at the 3 and 6 positions of the pyridazine ring are susceptible to displacement by nucleophiles. However, to achieve substitution at the C-4 position, a different strategy is required. One approach involves the metalation of 3,6-dichloropyridazine followed by an electrophilic amination. researchgate.net

While direct nucleophilic substitution on the C-H bond at the C-4 position is challenging, the introduction of a leaving group at this position would facilitate the desired reaction. The regioselectivity of nucleophilic substitution on dihalopyridazines is influenced by the electronic nature of the ring and any existing substituents. Generally, in dichlorodiazines, the positions ortho or para to the ring nitrogens are activated towards nucleophilic attack. In the case of 3,6-dichloropyridazine, the C-4 and C-5 positions are electronically different, and the outcome of a substitution reaction can be influenced by the nature of the nucleophile and the reaction conditions.

The mechanism of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems like dichloropyridazines typically proceeds through a two-step addition-elimination pathway. In this proposed mechanism for the substitution of a leaving group at the C-4 position by pyrrolidine (B122466), the reaction would be initiated by the nucleophilic attack of the pyrrolidine nitrogen atom on the C-4 carbon of the pyridazine ring. This attack would lead to the formation of a negatively charged intermediate, often referred to as a Meisenheimer-like complex, where the aromaticity of the pyridazine ring is temporarily disrupted.

The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, as well as the two chlorine atoms, helps to stabilize this anionic intermediate by delocalizing the negative charge.

In the second step of the mechanism, the leaving group at the C-4 position is expelled, and the aromaticity of the pyridazine ring is restored, leading to the formation of the final product, 3,6-dichloro-4-pyrrolidin-1-ylpyridazine.

Computational studies on analogous systems, such as the SNAr of pyrrolidine with substituted thiophenes, suggest that the reaction follows a stepwise pathway. nih.govresearchgate.net These studies indicate that the initial nucleophilic addition is followed by a proton transfer, which can be catalyzed by an additional molecule of the amine nucleophile, to facilitate the elimination of the leaving group. nih.govresearchgate.net While a specific mechanistic investigation for the reaction of pyrrolidine with 3,6-dichloropyridazine at the C-4 position is not extensively detailed in the available literature, the general principles of SNAr on electron-deficient heterocycles provide a strong theoretical framework for understanding this transformation. The regioselectivity of such reactions on substituted dichloropyridazines can be complex and is often influenced by a combination of electronic and steric factors. researchgate.net

Regioselective Functionalization Techniques at C-4

The functionalization of the pyridazine core, particularly the 3,6-dichloropyridazine framework, presents a regiochemical challenge. The electron-deficient nature of the pyridazine ring, exacerbated by the two chlorine atoms, makes it susceptible to nucleophilic attack. However, reactions like nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine typically favor substitution at the C-3 and C-6 positions. Introducing a substituent at the C-4 position, as required for this compound, necessitates specific strategies to overcome this inherent reactivity pattern.

Direct amination at C-4 of 3,6-dichloropyridazine is not straightforward. Therefore, synthetic routes often involve the introduction of a different functional group at C-4 which can then be converted to the desired pyrrolidinyl moiety, or they employ reaction conditions that specifically direct substitution to this position. One such advanced strategy involves the metalation of the pyridazine ring followed by an electrophilic amination. For instance, the metalation of 3,6-dichloropyridazine can generate an organozinc halide intermediate, which can then be reacted with an electrophilic aminating agent in the presence of an iron catalyst to introduce a nitrogen-based substituent at the C-4 position. rsc.org This approach circumvents the usual regioselectivity of nucleophilic attack and provides a pathway to C-4 functionalized pyridazines.

Radical Alkylation Methodologies for Pyridazine Substitution

A powerful and highly regioselective method for introducing carbon-based substituents at the C-4 position of the pyridazine ring is through radical alkylation, most notably the Minisci reaction. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated heterocycle. nih.gov For 3,6-dichloropyridazine, the reaction demonstrates a pronounced regioselectivity for the C-4 and C-5 positions, which are the unsubstituted sites on the ring. mdpi.comresearchgate.net This selectivity is analogous to observations made with 3-chloro- and 4-chloropyridines, where no ipso-substitution of the halogen atom occurs. mdpi.com

The alkyl radicals are typically generated via the silver-catalyzed oxidative decarboxylation of carboxylic acids using ammonium (B1175870) persulfate. mdpi.com This method has been successfully applied to prepare various 4-alkyl-3,6-dichloropyridazines. mdpi.combeilstein-journals.org A general procedure involves reacting 3,6-dichloropyridazine with a carboxylic acid, silver nitrate, and ammonium peroxydisulfate (B1198043) in an acidic aqueous medium. mdpi.com More recent advancements describe radical-mediated C-H functionalization using primary alcohols in the presence of tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃) to access C-4 alkoxy pyridazines. mdpi.comresearchgate.net These radical approaches provide a reliable route to C-4 functionalized intermediates that could potentially be elaborated to the target compound.

Modern Synthetic Techniques in Pyridazine Synthesis

Recent advances in synthetic chemistry have provided powerful tools to accelerate reaction rates, improve yields, and develop more sustainable processes. These modern techniques are highly applicable to the synthesis of complex heterocyclic scaffolds like pyridazines.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for rapidly producing heterocyclic compounds. rsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This acceleration is due to the efficient and direct heating of the solvent and reactants.

This technique is particularly effective for nucleophilic aromatic substitution (SNAr) reactions, which are fundamental for the synthesis of substituted pyridazines. For instance, the amination of 3,6-dichloropyridazine with ammonium hydroxide (B78521) to selectively produce 3-amino-6-chloropyridazine (B20888) can be achieved in 30 minutes at 120°C with an 87% yield under microwave irradiation. rsc.org Similarly, the synthesis of various 4-amino-3,5-dihalopyridines and 2-amino-4-chloro-pyrimidine derivatives has been efficiently accomplished using microwave heating, demonstrating the broad applicability of this method for C-N bond formation on halogenated N-heterocycles. asianpubs.orgnih.gov The synthesis of the target compound, this compound, from a suitable 4-halo-3,6-dichloropyridazine precursor with pyrrolidine would likely be significantly accelerated by this technology. researchgate.net

Mechanochemical Approaches for Sustainable Synthesis

Mechanochemistry, typically involving solvent-free or liquid-assisted grinding in a ball mill, represents a significant advancement in green and sustainable chemistry. mdpi.comuminho.pt By eliminating bulk solvents, these methods reduce chemical waste, can lower energy consumption, and sometimes lead to different reactivity or product outcomes compared to solution-phase reactions. rsc.org This technique has been increasingly applied to the synthesis of a wide variety of N-heterocycles. mdpi.comuminho.pt

The application of ball milling has proven effective for condensation reactions, multicomponent cascade reactions, and metal-catalyzed syntheses. mdpi.com While its application to pyridazine synthesis is an emerging area, recent literature confirms its utility. A 2025 review on ball-mill-assisted approaches highlights its use for synthesizing various heterocyclic frameworks, explicitly including pyridazines. nih.gov For example, a Diels-Alder reaction between a tetrazine and a terminal alkyne has been performed under mechanochemical conditions to produce pyridazine stoppers for rotaxanes. beilstein-journals.org The formation of C-N bonds, crucial for synthesizing aminopyridazines, has also been achieved under mechanochemical conditions for other heterocycles, suggesting its potential for the direct, solvent-free synthesis of this compound. researchgate.net

Chemical Reactivity and Transformation Pathways of 3,6 Dichloro 4 Pyrrolidin 1 Ylpyridazine

Reactivity Profile of Halogen Substituents on the Pyridazine (B1198779) Ring

The presence of two chlorine atoms on the electron-deficient pyridazine ring dictates the primary mode of reactivity for 3,6-dichloro-4-pyrrolidin-1-ylpyridazine. These halogen substituents are susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) at C-3 and C-6 Positions

The carbon atoms at the C-3 and C-6 positions of the pyridazine ring are bonded to chlorine atoms, which serve as effective leaving groups in nucleophilic substitution reactions. youtube.com The general pathway for these reactions involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a chlorine atom. youtube.comrjptonline.org This type of reaction is common for halopyridines and related heterocycles, allowing for the introduction of diverse functional groups. youtube.com

Influence of Pyridazine Ring Electron Deficiency on SNAr

The pyridazine ring is an electron-deficient (electrophilic) aromatic system. blumberginstitute.org This deficiency is a result of the presence of two electronegative nitrogen atoms in the ring, which withdraw electron density from the carbon atoms. masterorganicchemistry.com This inherent electronic property makes the pyridazine ring highly susceptible to attack by nucleophiles, in contrast to electron-rich aromatic systems like benzene (B151609) which typically undergo electrophilic substitution. masterorganicchemistry.compearson.com

The electron-withdrawing nature of the pyridazine ring is a key factor that accelerates the rate of SNAr reactions. masterorganicchemistry.com The presence of electron-withdrawing groups stabilizes the negatively charged intermediate formed during the reaction, thereby lowering the activation energy of the process. masterorganicchemistry.comchemrxiv.org In the case of this compound, the two ring nitrogens and the two chlorine atoms all contribute to the electrophilicity of the ring carbons, making the C-3 and C-6 positions particularly reactive towards nucleophiles.

Mechanistic Studies of Halogen Displacement (e.g., SN(AE), SN(ANRORC))

The displacement of halogens from the pyridazine ring can proceed through different mechanistic pathways, primarily the SN(AE) and SN(ANRORC) mechanisms.

SN(AE) Mechanism : The most common pathway for nucleophilic aromatic substitution is the addition-elimination mechanism, denoted as SN(AE). This two-step process begins with the addition of a nucleophile to the carbon atom bearing the leaving group (a halogen in this case). youtube.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate often referred to as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

| SN(AE) Mechanism Steps | Description |

| Step 1: Addition | A nucleophile attacks the electrophilic carbon atom (C-3 or C-6) on the pyridazine ring, breaking the C=C pi bond and forming a negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com |

| Step 2: Elimination | The aromaticity is restored as the leaving group (chloride ion) is expelled from the intermediate. youtube.com |

SN(ANRORC) Mechanism : Under certain conditions, particularly with strong nucleophiles like potassium amide (KNH2) in liquid ammonia, an alternative mechanism known as SN(ANRORC) can occur. wur.nl This acronym stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. In this pathway, after the initial nucleophilic addition, the pyridazine ring itself cleaves to form an open-chain intermediate. This intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring, expelling the original substituent. wur.nl This mechanism is more prevalent in halogenopyrimidines and halogenopyrazines but has been observed in pyridazine chemistry. wur.nl

Reactivity of the Pyrrolidinyl Substituent

Nucleophilic Character of the Pyrrolidinyl Nitrogen and its Role in Reactions

The nitrogen atom of a pyrrolidine (B122466) ring is a secondary amine, which typically confers basic and nucleophilic properties to the scaffold. nih.gov However, in this compound, this nitrogen atom has already acted as a nucleophile to form the C-N bond with the pyridazine ring. Its lone pair of electrons is delocalized into the electron-deficient aromatic system, significantly reducing its nucleophilicity and basicity compared to a free pyrrolidine molecule. While it is not a primary site for further nucleophilic attack, its presence does influence the electronic properties of the pyridazine ring.

Potential for Ring-Opening or Degradation Pathways of Pyrrolidine

Pyrrolidine is a saturated, five-membered nitrogen heterocycle that is generally stable due to its low ring strain compared to smaller rings like aziridines and azetidines. nih.govresearchgate.net However, recent research has demonstrated that C-N bond cleavage and subsequent ring-opening of unstrained pyrrolidines are achievable. researchgate.netelsevierpure.com These transformations often require specific catalytic systems, such as photoredox catalysis in combination with a Lewis acid, to facilitate the challenging C-N bond cleavage. nih.gov Such reactions can lead to the formation of linear amine derivatives from the cyclic precursor. researchgate.net While these methods are powerful, they require specific and often harsh conditions, suggesting that the pyrrolidine ring in this compound would likely remain intact under the typical conditions used for SNAr reactions on the pyridazine core.

Electrophilic Aromatic Substitution on the Pyridazine Core

The pyridazine ring, like other diazines, is an electron-deficient π-system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions, which typically require electron-rich aromatic systems. chemrxiv.orgsigmaaldrich.com Consequently, pyridazine itself undergoes electrophilic substitution, such as nitration or halogenation, only under harsh conditions, if at all. sigmaaldrich.com

In the case of this compound, the reactivity is modulated by three substituents:

Two Chloro Groups: The chlorine atoms at positions 3 and 6 are electron-withdrawing via induction and deactivating towards SEAr.

One Pyrrolidinyl Group: The amino group at position 4, by contrast, is a potent activating group. Its nitrogen lone pair can donate electron density into the ring through a +M (mesomeric) effect, which can partially offset the deactivating influence of the ring nitrogens and the chloro substituents.

The directing effect of the activating pyrrolidinyl group would favor electrophilic attack at the ortho and para positions. However, the two ortho positions (C-3 and C-5) are sterically and electronically distinct. The C-3 position is already substituted with a chlorine atom. Therefore, the most likely site for electrophilic attack is the unsubstituted C-5 position.

While the presence of activating groups can facilitate SEAr on otherwise unreactive heterocyclic systems, specific documented examples of reactions like nitration, halogenation, or Friedel-Crafts reactions on the C-5 position of this compound are not prevalent in the surveyed literature. chemrxiv.org The successful introduction of an electrophile would likely require carefully optimized conditions to overcome the cumulative deactivating effects of the heterocyclic core and the chloro substituents.

Cross-Coupling Reactions for Advanced Functionalization

The two chlorine atoms on the pyridazine ring serve as excellent handles for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for modifying halogenated pyridazines. nih.govnih.gov The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com For this compound, a Suzuki-Miyaura reaction with an organoboron reagent (Ar-B(OH)₂) would replace one or both chlorine atoms with an aryl group.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. sigmaaldrich.comnih.gov The choice of ligand is critical and can influence reaction efficiency, scope, and selectivity. chemrxiv.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dichloroazines

| Catalyst/Ligand | Base | Solvent | Temperature | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME/Ethanol | 80 °C | Coupling at C-3 of a bromopyridazine | nih.gov |

| Pd(OAc)₂ / dppf | - | - | - | Site-selective coupling at C-3 of 3,5-dichloropyridazine | researchgate.netnih.gov |

| Pd(OAc)₂ / Qphos | - | - | - | Site-selective coupling at C-5 of 3,5-dichloropyridazine | researchgate.netnih.gov |

Chemoselectivity in Pyridazine Derivatization through Cross-Coupling

When a molecule contains multiple reactive sites, such as the two chlorine atoms in this compound, achieving selective reaction at only one site (monofunctionalization) is a significant synthetic challenge. The chemoselectivity of cross-coupling reactions on dihalopyridazines is governed by a combination of electronic, steric, and catalytic factors.

Electronic Effects: In 3,6-dichloropyridazine (B152260), the C-Cl bond at the 3-position (and the equivalent 6-position) is generally considered more reactive towards the initial oxidative addition step with the palladium catalyst. nsf.gov This is attributed to the electronic influence of the adjacent ring nitrogen, which lowers the energy of the transition state for oxidative addition at the α-position.

Steric Effects: The steric environment around each chlorine atom can also influence the rate of reaction. A bulky substituent near one of the chlorine atoms may hinder the approach of the palladium catalyst, favoring reaction at the less sterically encumbered position. In the target molecule, the pyrrolidinyl group at C-4 is adjacent to the C-3 chlorine, potentially introducing some steric hindrance that could influence selectivity between the C-3 and C-6 positions.

Ligand Control: The most powerful tool for controlling chemoselectivity is the choice of the phosphine (B1218219) ligand on the palladium catalyst. chemrxiv.orgresearchgate.net Different ligands can dramatically alter the steric and electronic properties of the catalyst, reversing the "innate" reactivity of the substrate. For instance, in the Suzuki coupling of 3,5-dichloropyridazines, the use of dppf as a ligand favors coupling at the C-3 position, whereas using QPhos directs the reaction to the C-5 position. nih.gov This ligand-dependent selectivity allows for the programmed synthesis of different isomers from the same starting material. By carefully selecting the catalyst system (palladium precursor and ligand), it is possible to achieve highly chemoselective mono-arylation of this compound at either the C-3 or C-6 position, followed by a second, different coupling reaction at the remaining chloro-substituted site.

Cycloaddition and Rearrangement Reactions Involving the Pyridazine System

Beyond substitution and cross-coupling, the pyridazine ring itself can participate in cycloaddition and rearrangement reactions, offering pathways to novel heterocyclic frameworks.

Cycloaddition Reactions: The electron-deficient nature of the pyridazine nucleus makes it a suitable diene component for inverse-electron-demand Diels-Alder (IEDDA) reactions. mdpi.com In this type of [4+2] cycloaddition, an electron-rich dienophile reacts with an electron-poor diene. libretexts.org For this compound, the pyridazine ring, further deactivated by the two chlorine atoms, could potentially react with electron-rich alkenes or alkynes. This would lead to a bicyclic adduct which, following the typical extrusion of a stable molecule like dinitrogen (N₂), would result in the formation of a new carbocyclic or heterocyclic ring. The synthesis of pyridazines from the IEDDA reaction of tetrazines with unsaturated compounds is a well-established method that highlights this reactivity pattern. acs.orgorganic-chemistry.org

Rearrangement Reactions: Pyridazines are known to undergo photochemical rearrangements. A notable example is the photoisomerization of pyridazine to pyrazine (B50134). acs.org This transformation is believed to proceed through a series of intermediates, potentially including diazabenzvalene and diazaprismane structures. While this reaction is known for the parent heterocycle, the influence of substituents like chloro and pyrrolidinyl groups on the quantum yield and reaction pathway for this compound would require specific investigation. Such a rearrangement would provide a synthetic route to a substituted pyrazine core from a pyridazine precursor.

Spectroscopic and Computational Characterization of 3,6 Dichloro 4 Pyrrolidin 1 Ylpyridazine

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms within a molecule. ucl.ac.ukorganicchemistrydata.org

¹H NMR: In a hypothetical ¹H NMR spectrum of 3,6-dichloro-4-pyrrolidin-1-ylpyridazine, distinct signals would be expected for the protons of the pyrrolidine (B122466) ring and the single proton on the pyridazine (B1198779) ring. The pyrrolidine protons would likely appear as multiplets, typically in the upfield region of the spectrum. The protons closer to the nitrogen atom would be expected to show a downfield shift due to the atom's electronegativity. epfl.ch The lone aromatic proton on the pyridazine ring would resonate at a significantly lower field, influenced by the aromatic ring current and the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the ring.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon environment. drugbank.comorganicchemistrydata.org One would anticipate signals for the two distinct carbons of the pyrrolidine ring and the four carbons of the pyridazine ring. The pyridazine carbons directly bonded to chlorine atoms would exhibit a significant downfield shift. drugbank.com The carbon atom attached to the pyrrolidine nitrogen would also be shifted downfield. The remaining carbons would have chemical shifts characteristic of a dichlorinated pyridazine system. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups, although only CH and CH₂ groups are present in this molecule. drugbank.com

Predicted NMR Data Table (Note: The following data is predictive and based on general principles of NMR spectroscopy, not on experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazine-H | ~7.0-7.5 | - |

| Pyrrolidine-CH₂ (adjacent to N) | ~3.5-4.0 | ~50-60 |

| Pyrrolidine-CH₂ (beta to N) | ~2.0-2.5 | ~25-35 |

| Pyridazine-C (C-Cl) | - | ~150-160 |

| Pyridazine-C (C-N) | - | ~140-150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nist.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the pyrrolidine ring's aliphatic groups, typically found in the 2850-3000 cm⁻¹ region. organicchemistrydata.org The C-N stretching vibration from the pyrrolidinyl group would likely appear in the 1250-1020 cm⁻¹ range. The pyridazine ring would exhibit C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. nist.gov The C-Cl stretching vibrations would be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Characteristic IR Absorption Bands (Note: The following data is predictive and based on general principles of IR spectroscopy.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretching | 2850-3000 |

| C-N | Stretching | 1250-1020 |

| Aromatic C=C / C=N | Stretching | 1400-1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. redalyc.org For this compound (C₈H₉Cl₂N₃), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in three peaks in a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺. chemicalbook.com Common fragmentation pathways would likely involve the loss of the pyrrolidine ring or chlorine atoms, leading to the formation of stable fragment ions that can be detected and analyzed to further confirm the structure.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing a deeper understanding of the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pdx.eduresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could be used to predict a variety of properties. redalyc.orgresearchgate.net

These calculations can optimize the molecular geometry and predict spectroscopic data, which can then be compared with experimental results. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Other parameters like dipole moment, polarizability, and hyperpolarizability can also be calculated to assess the molecule's potential for applications in nonlinear optics. researchgate.net

Predicted DFT Parameters (Note: These are examples of parameters that would be calculated and are not specific results.)

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Dipole Moment | Molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing deep insights into the conformational landscape and interaction patterns of a molecule like this compound. nih.gov

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can elucidate the nature and strength of these interactions. Key interactions would include:

Van der Waals forces: Between the dichloropyridazine and pyrrolidine moieties of neighboring molecules.

Dipole-dipole interactions: Arising from the polar C-Cl and C-N bonds.

Hydrogen bonding: Although the parent molecule lacks classical hydrogen bond donors, in the presence of protic solvents like water, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.

By analyzing radial distribution functions and interaction energies from the simulation trajectory, a detailed picture of the intermolecular organization can be constructed.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. researchgate.netnih.gov These methods solve the electronic structure of the molecule from fundamental quantum mechanical principles, allowing for the calculation of various spectroscopic parameters with high accuracy.

For this compound, DFT calculations would typically be performed using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to first optimize the molecular geometry. researchgate.net Following optimization, the following spectroscopic parameters can be predicted:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy can be predicted. This allows for a direct comparison with experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions, such as C-Cl stretches, pyridazine ring vibrations, and pyrrolidine ring modes.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted chemical shifts are invaluable for assigning the peaks in experimental NMR spectra to specific atoms within the molecule.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption maxima (λ_max) in the UV-Visible spectrum, corresponding to electronic transitions, such as π→π* and n→π* transitions within the aromatic pyridazine ring. Analysis of the involved molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these electronic transitions.

The table below illustrates the type of data that would be generated from such first-principles calculations for a given conformation of the molecule.

| Parameter | Predicted Value (Arbitrary Units) | Method/Basis Set |

| Total Energy | X | DFT/B3LYP/6-311++G |

| Dipole Moment | Y | DFT/B3LYP/6-311++G |

| HOMO Energy | Z | DFT/B3LYP/6-311++G |

| LUMO Energy | A | DFT/B3LYP/6-311++G |

| ¹³C Chemical Shift (C3) | B | GIAO/B3LYP/6-311++G |

| ¹³C Chemical Shift (C6) | C | GIAO/B3LYP/6-311++G |

| Vibrational Freq (C-Cl) | D | DFT/B3LYP/6-311++G |

These computational approaches, when combined with experimental data, provide a comprehensive characterization of the structural, dynamic, and electronic properties of this compound.

Applications and Advanced Materials Research Involving 3,6 Dichloro 4 Pyrrolidin 1 Ylpyridazine

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the dichloropyridazine core, combined with the electronic influence of the pyrrolidinyl group, makes 3,6-dichloro-4-pyrrolidin-1-ylpyridazine a valuable building block in organic synthesis. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Building Blocks for Polycyclic Heterocyclic Systems

The synthesis of polycyclic heterocyclic systems is a key area of medicinal chemistry and materials science. Dichloropyridazine derivatives are instrumental in constructing such complex scaffolds. For instance, pyridopyridazines, which are nitrogen-containing bicyclic systems, have been synthesized from dichloropyridazine precursors. researchgate.net The process often involves a regioselective nucleophilic substitution followed by cyclization reactions to form the fused ring system. researchgate.net The presence of the pyrrolidinyl group in this compound can direct these substitutions and influence the electronic properties of the resulting polycyclic system. The general strategy involves the stepwise replacement of the chlorine atoms to build up the desired polycyclic structure.

A general reaction scheme for the synthesis of polycyclic systems from a dichloropyridazine derivative is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3,6-Dichloropyridazine (B152260) Derivative | Bifunctional Nucleophile | Base, Heat | Polycyclic Heterocycle | researchgate.net |

Precursors for Functionalized Pyridazine (B1198779) Scaffolds

The pyridazine scaffold is a common motif in pharmacologically active compounds. The selective functionalization of this ring system is crucial for tuning the biological activity and physicochemical properties of molecules. 3,6-Dichloropyridazine serves as a versatile starting material for creating a variety of functionalized pyridazines. jofamericanscience.org The differential reactivity of the two chlorine atoms allows for sequential and selective reactions. For example, one chlorine atom can be displaced by a nucleophile, such as an amine or thiol, followed by a different reaction at the second chlorine position, such as a Suzuki or Stille coupling. beilstein-journals.org This stepwise approach provides access to a diverse library of polysubstituted pyridazines. The pyrrolidinyl group already present in this compound can modulate the reactivity of the chlorine atoms and influence the final properties of the functionalized pyridazine product.

Development of Materials with Specific Properties

The electronic characteristics of the pyridazine ring, being an electron-deficient system, make its derivatives interesting candidates for applications in materials science. The incorporation of an electron-donating group, such as pyrrolidine (B122466), can create a "push-pull" system, which is a key design principle for various functional organic materials.

Organic Semiconductor Research and Material Design

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. Pyridazine-based molecules are being explored for their potential in organic electronics due to the electron-deficient nature of the pyridazine ring, which can facilitate electron transport. sigmaaldrich.com While direct studies on this compound as an organic semiconductor are not widely reported, its structural motifs are relevant. The combination of the electron-withdrawing dichloropyridazine core and the electron-donating pyrrolidinyl group could lead to a low bandgap material, a desirable property for many organic electronic applications.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as frequency conversion and optical switching. A key requirement for second-order NLO materials is a non-centrosymmetric molecular structure with a large hyperpolarizability. This is often achieved in molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Aminopyridine derivatives have shown promise as NLO materials. researchgate.netphotonics.pl The compound this compound possesses the necessary components for potential NLO activity: the electron-donating pyrrolidinyl group and the electron-withdrawing dichloropyridazine moiety. Theoretical and experimental studies on related aminopyridine and pyrimidine (B1678525) systems have demonstrated significant NLO responses. nih.govrsc.org

A table summarizing the NLO properties of a related aminopyridine derivative is shown below:

| Compound | SHG Efficiency (vs. KDP) | Reference |

| 2-(3-Aminopyridinium-1-yl)-3-carboxyproponate monohydrate | 2.30 | photonics.pl |

Photovoltaic Applications and Energy Materials

Organic photovoltaic (OPV) devices offer a promising route to low-cost, flexible solar energy conversion. The efficiency of OPV cells is closely linked to the properties of the donor and acceptor materials used in the active layer. Pyridazine derivatives have been investigated as components in organic solar cells, often acting as the electron-acceptor part of a donor-acceptor polymer or small molecule. nih.gov Theoretical studies have also explored the potential of pyridazine-based dyes in dye-sensitized solar cells (DSSCs), indicating that the pyridazine core can be part of an effective D-π-A (Donor-π-Acceptor) structure. scholarsresearchlibrary.comresearchgate.net The electron-deficient nature of the pyridazine ring in this compound makes it a potential candidate for an acceptor material or part of a D-π-A dye in photovoltaic applications. researchgate.net

Ligands in Coordination Chemistry and Catalysis

The pyridazine ring system is a well-established motif in coordination chemistry. The two adjacent nitrogen atoms can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, connecting multiple metal centers. This versatility makes pyridazine derivatives valuable building blocks in the synthesis of complex coordination compounds.

The construction of ordered, functional supramolecular assemblies relies on the precise control of non-covalent interactions between molecular components. Ligands based on N-heterocycles are central to this field, and the pyridazine core is particularly effective.

Although this compound has not been specifically reported in this context, its structural features are highly conducive to such applications. The two nitrogen atoms of the pyridazine ring provide a strong bidentate coordination site for transition metal ions. The chlorine atoms at the 3- and 6-positions are electron-withdrawing, which modulates the electronic properties of the pyridazine ring and can influence the stability and properties of the resulting metal complex.

Research on analogous compounds demonstrates this potential. Substituted 3,6-bis(2-pyridyl)pyridazines, for example, have been used to create Ruthenium(II) complexes. nih.gov The resulting polyaromatic compounds serve as effective bidentate ligands, forming both homoleptic (where all ligands are identical) and heteroleptic (containing different ligands) complexes with metals like iron and ruthenium. nih.gov The specific geometry of these ligands can be used to direct the self-assembly of complex architectures, such as molecular grids or cages. nih.gov Furthermore, helical oligomers composed of pyridine-pyridazine units have been shown to self-assemble into supramolecular nanochannels capable of ion recognition and transport. rsc.org

Table 1: Examples of Substituted Pyridazines in Supramolecular Chemistry

| Pyridazine Derivative | Metal Ion(s) | Resulting Assembly/Complex | Reference |

| 3,6-bis(2-pyridyl)-4,5-bis(4-pyridyl)pyridazine | Ru(II) | Tris(homoleptic) facial isomer complex | nih.gov |

| Phenyl, pyridyl, and pyrazinyl substituted pyridazines | Fe(II), Ru(II) | Homoleptic and heteroleptic complexes | nih.gov |

| Helical pyridine-pyridazine oligomers | Alkali metal ions | Supramolecular nanochannels | rsc.org |

Ligands play a crucial role in catalysis by stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction. Pyridine and related N-heterocycles are foundational ligands in homogeneous catalysis. researchgate.netnih.gov The pyridazine scaffold is no exception and has been incorporated into various catalytic systems.

The potential of this compound in catalysis stems from its ability to act as a ligand for catalytically active metals like palladium, ruthenium, or copper. For instance, a dinuclear Ruthenium(II) complex featuring a pyridazine-based N-heterocyclic carbene (NHC) ligand has demonstrated excellent activity in the catalytic oxidation of alkenes to diketones. acs.org

The two chlorine atoms on the pyridazine ring are particularly significant. In the context of homogeneous catalysis , these atoms can be substituted via cross-coupling reactions to introduce other functional groups, such as phosphines, which are highly effective coordinating groups in catalysts for reactions like Suzuki or Heck couplings. This allows for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic performance.

For heterogeneous catalysis , the chloro-substituents provide a reactive handle for immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin. This would transform a homogeneous catalyst into a heterogeneous one, offering the benefits of easy separation from the reaction mixture and potential for catalyst recycling.

Table 2: Potential Catalytic Applications Based on the Pyridazine Scaffold

| Catalytic Reaction Type | Role of Pyridazine Ligand | Metal Center Example | Reference (by analogy) |

| Alkene Oxidation | N-heterocyclic carbene ligand backbone | Ruthenium (Ru) | acs.org |

| Cross-Coupling Reactions | Ancillary ligand to stabilize and activate the metal | Palladium (Pd) | wikipedia.org |

| Hydrogenation | Ligand modifying the electronic properties of the catalyst | Gold (Au) | wikipedia.orgacs.org |

Chemical Biology Probe Development (excluding direct biological activity)

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific protein or pathway. nih.govrsc.org The development of effective probes requires a molecular scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups without losing affinity for its biological target. nih.govresearchgate.net

Heterocyclic compounds are common scaffolds for chemical probes due to their prevalence in biologically active molecules and their synthetic tractability. researchgate.net The this compound structure possesses key features that make it a promising candidate for probe development. The pyridazine core itself is found in numerous bioactive compounds, suggesting it can fit into biologically relevant chemical space. nih.govorganic-chemistry.org

The primary value of this specific molecule lies in its two reactive chlorine atoms. This di-substitution offers a platform for differential functionalization. For example:

One chlorine atom could be replaced with a targeting moiety designed to bind to a specific protein.

The second chlorine atom could be substituted with a reporter group, such as a fluorophore for imaging applications or an affinity tag like biotin (B1667282) for pull-down experiments to identify protein binding partners.

Alternatively, one of the chlorine atoms could be replaced with a photoreactive group or a "click chemistry" handle (e.g., an alkyne or azide). This would create a probe capable of covalently labeling its target protein upon photo-irradiation or of being linked to a reporter molecule in a highly specific chemical reaction within a complex biological sample. nih.gov The development of such tools is essential for understanding target engagement and elucidating the mechanism of action of potential drug candidates. researchgate.net

Table 3: Hypothetical Design of a Chemical Probe from this compound

| Probe Component | Function | Potential Modification on Scaffold |

| Targeting Moiety | Binds to the protein of interest. | Substitution of the C6-Cl atom with a known pharmacophore. |

| Reporter/Handle | Enables detection or capture. | Substitution of the C3-Cl atom with a fluorophore, biotin, or azide. |

| Core Scaffold | Provides the structural framework. | The 4-pyrrolidin-1-ylpyridazine core. |

Future Research Directions and Challenges in 3,6 Dichloro 4 Pyrrolidin 1 Ylpyridazine Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For 3,6-Dichloro-4-pyrrolidin-1-ylpyridazine, future research must prioritize the development of synthetic pathways that are not only efficient but also environmentally benign and atom-economical.

Another promising avenue is the construction of the substituted pyridazine (B1198779) ring from acyclic precursors using methods with high atom economy, such as transition-metal-catalyzed annulation or cycloaddition reactions. organic-chemistry.org For instance, inverse-electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines could provide a modular and efficient route to highly substituted pyridazines. rsc.org Furthermore, rhodium-mediated C-H activation strategies could enable the direct synthesis of complex pyridazine analogues from simpler starting materials, avoiding the need for pre-functionalized substrates. pkusz.edu.cnacs.org

Future research goals in this area should focus on:

Catalytic C-H Functionalization: Developing methods for the direct introduction of chloro and pyrrolidinyl groups onto a pyridazine core via C-H activation, thereby avoiding multi-step sequences. researchgate.netresearchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can improve safety, reaction control, and scalability while reducing waste.

Benign Solvents: Shifting from chlorinated or polar aprotic solvents to greener alternatives like biomass-derived solvents or aqueous systems.

Reducing Protecting Group Chemistry: Designing synthetic routes that circumvent the need for protecting groups, thus shortening the synthesis and reducing waste streams.

| Synthetic Strategy | Challenge | Potential Advantage |

| Catalytic C-H Activation | Regioselectivity and catalyst efficiency. | High atom economy, reduced steps. pkusz.edu.cn |

| Inverse Demand Diels-Alder | Substrate scope and availability of precursors. | Modular synthesis, good functional group tolerance. organic-chemistry.org |

| Flow Chemistry Synthesis | Optimization of flow parameters and reactor design. | Enhanced safety, scalability, and process control. |

| Palladium-Free Cross-Couplings | Catalyst stability and substrate compatibility. | Reduced cost and environmental impact of heavy metals. mdpi.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical reactivity of this compound is dominated by its two chloro-substituents, which serve as handles for nucleophilic substitution and cross-coupling reactions. While these are powerful tools, future research should aim to uncover more novel and unconventional reactivity patterns to expand the synthetic utility of this scaffold.

A significant challenge lies in the selective functionalization of the C3 and C6 positions. The electronic environment of the pyridazine ring, influenced by the pyrrolidine (B122466) group, could allow for regioselective transformations. Research into catalyst-controlled cross-coupling reactions, where different catalysts (e.g., nickel vs. palladium) target different chlorine atoms, could provide a powerful strategy for stepwise, selective diversification. uni-muenchen.deuni-muenchen.de

Beyond traditional cross-coupling, emerging fields like skeletal editing offer transformative potential. chimia.ch This involves the precise insertion, deletion, or swapping of atoms within the core heterocyclic ring. researchgate.netrsc.org Future work could explore whether the pyridazine ring in this compound can be rearranged into other important heterocyclic systems (e.g., pyrimidines or pyrazines) through a single, controlled chemical transformation. mdpi.com Such strategies would dramatically accelerate the discovery of new molecular frameworks.

Key areas for future exploration include:

Regiodivergent Functionalization: Developing a suite of catalytic conditions that allow for the selective, stepwise reaction at either the C3 or C6 position. uni-muenchen.de

Skeletal Editing and Ring Metamorphosis: Investigating photo- or catalyst-induced rearrangements to transform the pyridazine core into other valuable heterocycles. researchgate.netrsc.org

Direct C-5 Functionalization: Exploring C-H activation at the unsubstituted C-5 position to introduce additional complexity without relying on the existing chloro handles.

Transformable Directing Groups: Using the inherent nitrogen atoms of the pyridazine ring as directing groups to guide C-H activation at remote positions on appended substituents. acs.org

Advancements in in situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and understand reaction mechanisms, a deep, real-time understanding of the chemical process is necessary. Process Analytical Technology (PAT) provides a framework for achieving this through the use of in situ spectroscopic tools. longdom.orgadragos-pharma.com Future research on the chemistry of this compound would greatly benefit from the integration of these techniques.

In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can continuously monitor the concentrations of reactants, intermediates, products, and byproducts as a reaction proceeds. rsc.orgmt.commt.com This provides invaluable kinetic data that is difficult to obtain through traditional offline analysis (e.g., TLC or HPLC). rsc.orgnih.gov For the synthesis or functionalization of this compound, these methods could be used to:

Identify and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Precisely determine reaction endpoints, preventing the formation of impurities from over-reaction.

Optimize reaction parameters (temperature, catalyst loading, addition rates) in real-time to maximize yield and minimize impurities. news-medical.netglobalresearchonline.net

The primary challenge is the complexity of spectral data, which often requires chemometric analysis to deconvolve overlapping signals. However, advancements in data processing and machine learning are making these tools more accessible. rsc.org The adoption of PAT is a critical step toward developing robust, safe, and efficient chemical processes for pyridazine derivatives. nih.gov

| Spectroscopic Technique | Information Gained | Application in Pyridazine Chemistry |

| In situ FTIR | Real-time concentration profiles of key functional groups (e.g., C-Cl, C-N). mt.com | Monitoring substitution reactions, determining kinetics, identifying intermediates. |

| In situ Raman | Complements FTIR, sensitive to non-polar bonds and symmetric vibrations. acs.org | Tracking catalyst species, monitoring reactions in aqueous or biphasic media. |

| In situ NMR | Detailed structural information on all soluble species. | Unambiguous identification of intermediates and byproducts, mechanistic elucidation. |

Computational-Aided Design of Next-Generation Pyridazine-Based Materials

Computational chemistry provides powerful predictive tools that can guide and accelerate the discovery of new molecules with desired properties. For this compound, computational methods can be leveraged to design next-generation materials for applications in medicine and materials science.

In drug discovery, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to design derivatives with enhanced biological activity. nih.gov By building computational models based on known active pyridazine-containing molecules, researchers can predict the potential efficacy of novel derivatives of this compound against specific biological targets, such as protein kinases. nih.govresearchgate.net This in silico screening approach prioritizes the synthesis of the most promising candidates, saving significant time and resources.

In materials science, Density Functional Theory (DFT) calculations can predict the electronic and photophysical properties of novel pyridazine derivatives. researchgate.netresearchgate.net This is particularly relevant for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). digitellinc.comgoogle.comresearchgate.net By computationally modeling properties like HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics, researchers can rationally design new pyridazine-based materials with tailored optoelectronic functions. researchgate.net

Future research challenges and opportunities include:

Developing Accurate QSAR Models: Creating robust and predictive QSAR models for pyridazine-based scaffolds to guide the design of new therapeutic agents. nih.gov

Predicting Reactivity: Using DFT to model reaction pathways and transition states to better understand and predict the regioselectivity of functionalization reactions.

Virtual Screening for Materials Discovery: Employing high-throughput computational screening to identify derivatives of this compound with optimal properties for organic electronic applications.

Integrating Machine Learning: Combining computational data with machine learning algorithms to accelerate the discovery of structure-property relationships and identify novel design principles. digitellinc.com

| Computational Method | Application Area | Predicted Properties |

| QSAR | Medicinal Chemistry | Biological activity (e.g., pIC50), ADMET properties. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinity and orientation at a biological target. nih.gov |

| Density Functional Theory (DFT) | Materials Science, Mechanistic Studies | Electronic structure, HOMO/LUMO energies, reaction energetics. researchgate.net |

| Molecular Dynamics (MD) | Medicinal Chemistry | Stability of ligand-protein complexes, conformational changes. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 3,6-dichloro-4-pyrrolidin-1-ylpyridazine, and how can purity be maximized?

The synthesis typically involves functionalization of a pyridazine core. A recommended approach is microwave-assisted synthesis, which reduces reaction time and improves yield compared to traditional heating . Key steps include:

- Chlorination : Reacting pyridazine precursors with POCl₃ or PCl₅ under controlled temperature (70–90°C).

- Pyrrolidine Substitution : Introducing the pyrrolidine group via nucleophilic aromatic substitution (SNAr) in anhydrous DMF at 100°C for 12–24 hours .

- Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to achieve >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns and pyrrolidine integration. The chlorine atoms induce deshielding, with pyridazine protons appearing as doublets (δ 8.1–8.5 ppm) .

- HRMS : Validate molecular weight (theoretical [M+H]⁺: 272.04) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing and confirm the planar pyridazine ring geometry, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’s solubility profile impact experimental design?

this compound is sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL). For biological assays, pre-dissolve in DMSO and dilute in PBS (final DMSO <1%) to avoid solvent interference .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

Discrepancies in antimicrobial or antitumor activities may arise from assay conditions (e.g., cell line variability) or impurities. To address this:

- Standardize Assays : Use ATCC-validated cell lines and control for pH/temperature.

- Validate Purity : Employ HPLC-UV (λ = 254 nm) to ensure ≥99% purity before testing .

- Mechanistic Studies : Compare binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using surface plasmon resonance (SPR) .

Q. How can reaction conditions be optimized for selective mono- vs. bis-functionalization?

The dichloro groups allow sequential substitution. For mono-functionalization:

- Temperature Control : React with 1 equivalent of nucleophile (e.g., piperazine) at 60°C in THF to favor single substitution .

- Steric Hindrance : Bulkier reagents (e.g., tert-butylamine) preferentially react at the 3-position due to steric effects .

For bis-functionalization, use excess reagent (2.5 equivalents) and reflux in DMF (120°C) .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics?

Q. How do structural modifications influence target selectivity?

A SAR study comparing analogs reveals:

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

Q. What computational tools predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.